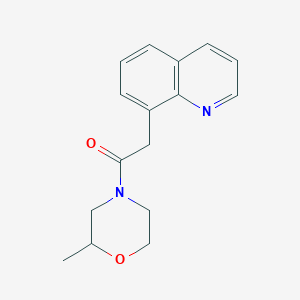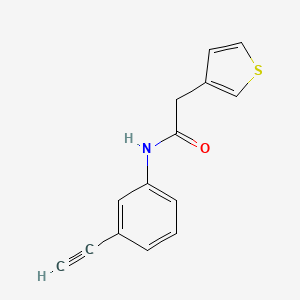![molecular formula C10H10N2OS B7508112 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7508112.png)
3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as 2-Isopropenylthieno[2,3-d]pyrimidin-4(3H)-one or T-705. It was first synthesized in 2003 by Toyama Chemical Co. Ltd. in Japan. Since then, it has been extensively studied for its antiviral activity against a range of viruses, including influenza, Ebola, and COVID-19.
Wirkmechanismus
The mechanism of action of 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one involves the inhibition of viral RNA polymerase activity. The compound is converted to its active form, T-705 ribofuranosyl triphosphate, which is incorporated into the viral RNA during replication. This results in the termination of viral RNA synthesis and subsequent inhibition of viral replication.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in scientific research. In vitro studies have shown that the compound has low toxicity and does not affect host cell DNA synthesis or cell proliferation. It has also been shown to have a low potential for inducing drug resistance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one in lab experiments is its broad-spectrum antiviral activity against different strains of influenza viruses. It has also been shown to have a low potential for inducing drug resistance. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the scientific research of 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one. One of the areas of research is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another area of research is the investigation of its potential therapeutic activity against other RNA viruses, such as Zika and Dengue viruses. Additionally, the compound's potential use in combination therapies and its efficacy in animal models of viral infections should be further explored.
In conclusion, this compound is a promising compound with potential therapeutic activity against a range of RNA viruses. Its mechanism of action, low toxicity, and low potential for inducing drug resistance make it an attractive candidate for further scientific research. Future studies should focus on improving its solubility and bioavailability, investigating its potential therapeutic activity against other RNA viruses, and exploring its use in combination therapies and animal models of viral infections.
Synthesemethoden
The synthesis of 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one involves the reaction of 2-amino-6-methylpyridine-3,5-dicarbonitrile with acetaldehyde in the presence of a catalyst such as sodium methoxide. The resulting product is then treated with sulfuric acid to form the final compound.
Wissenschaftliche Forschungsanwendungen
The antiviral activity of 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one has been extensively studied in scientific research. It has been shown to inhibit the replication of a range of RNA viruses, including influenza, Ebola, and COVID-19. In vitro studies have demonstrated that T-705 inhibits viral RNA polymerase activity and viral replication. It has also been shown to have a broad-spectrum antiviral activity against different strains of influenza viruses.
Eigenschaften
IUPAC Name |
3-(2-methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7(2)5-12-6-11-9-8(10(12)13)3-4-14-9/h3-4,6H,1,5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCBGLJWEJPFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=NC2=C(C1=O)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-methylbenzimidazol-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7508034.png)


![4-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508049.png)








![(4-methoxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7508094.png)

